Etilamina

Descripción general

Descripción

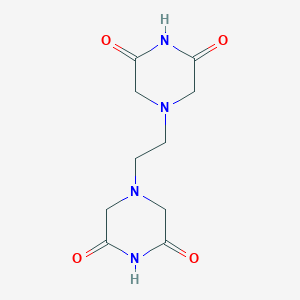

ICRF-154, también conocido como bisdioxopiperazina, es un compuesto que pertenece a la familia de los agentes anticancerígenos. Es estructuralmente similar a la dexrazoxana y es conocido por su capacidad para inhibir la topoisomerasa II, una enzima crucial para la replicación y transcripción del ADN. Este compuesto ha mostrado un potencial significativo en el tratamiento del cáncer, particularmente en combinación con otros agentes anticancerígenos .

Aplicaciones Científicas De Investigación

ICRF-154 tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como un compuesto modelo para estudiar la química de las bisdioxopiperazinas.

Biología: Investigado por sus efectos en los procesos celulares, particularmente la replicación y reparación del ADN.

Medicina: Explorado como un agente anticancerígeno, particularmente en combinación con otros fármacos.

Mecanismo De Acción

ICRF-154 ejerce sus efectos principalmente inhibiendo la topoisomerasa II, una enzima que modula la conformación del ADN rompiendo y uniendo las hebras de ADN. Esta inhibición conduce a la acumulación de rupturas de ADN, causando finalmente la muerte celular. El compuesto interactúa con el sitio catalítico de la enzima, impidiéndole completar su función .

Análisis Bioquímico

Biochemical Properties

Ethyliminum plays a crucial role in biochemical reactions, particularly as a catalytic inhibitor of topoisomerase II . Topoisomerase II is an enzyme that plays a vital role in DNA replication and transcription, and its inhibition can lead to the prevention of cancer cell proliferation

Cellular Effects

The effects of Ethyliminum on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to inhibit topoisomerase II can lead to the disruption of DNA replication in cancer cells, thereby inhibiting their growth .

Molecular Mechanism

The molecular mechanism of Ethyliminum involves its interaction with topoisomerase II at the molecular level . It binds to this enzyme, inhibiting its function and leading to changes in gene expression. This interaction can disrupt the normal functioning of cells, particularly cancer cells, and can lead to cell death .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

ICRF-154 se sintetiza a través de una serie de reacciones químicas que involucran la formación de anillos de bisdioxopiperazina. La síntesis típicamente comienza con la reacción de etilendiamina con glioxal para formar un intermedio de bis-imina. Este intermedio se somete luego a ciclización en condiciones ácidas para formar la estructura de bisdioxopiperazina .

Métodos de Producción Industrial

La producción industrial de ICRF-154 implica una síntesis a gran escala utilizando condiciones de reacción similares a las del laboratorio. El proceso se optimiza para obtener mayores rendimientos y pureza, a menudo involucrando múltiples pasos de purificación como la recristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones

ICRF-154 experimenta varias reacciones químicas, que incluyen:

Oxidación: ICRF-154 puede oxidarse para formar diferentes derivados.

Reducción: El compuesto puede reducirse bajo condiciones específicas para producir formas reducidas.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Se pueden utilizar varios agentes alquilantes para reacciones de sustitución.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de ICRF-154, que pueden tener diferentes propiedades farmacológicas .

Comparación Con Compuestos Similares

ICRF-154 se compara con otras bisdioxopiperazinas como:

Dexrazoxana (ICRF-187): Conocida por sus propiedades cardioprotectoras.

Razoxana (ICRF-159): Utilizado como un agente anticancerígeno que ataca las metástasis.

ICRF-193: Otra bisdioxopiperazina con actividad antitumoral.

ICRF-154 es único en su inhibición específica de la topoisomerasa II y su potencial para la terapia combinada con otros agentes anticancerígenos. Su similitud estructural con la dexrazoxana también sugiere posibles efectos cardioprotectores .

Actividad Biológica

Ethyliminum, also known as ICRF-154, is a compound that has garnered interest due to its biological activities, particularly in the context of cancer therapy and dermatological applications. This article synthesizes findings from various studies, presenting detailed research insights, case studies, and comparative data.

Overview of Ethyliminum

Ethyliminum is classified under bisdioxopiperazines, a group of compounds that have been investigated for their antineoplastic properties. It is primarily recognized for its role as a topoisomerase II inhibitor, which interferes with DNA replication and transcription processes, leading to cytotoxic effects in cancer cells.

The primary mechanism by which ethyliminum exerts its biological effects involves the inhibition of topoisomerase II. This enzyme is crucial for managing DNA tangles during replication. Ethyliminum binds to the enzyme, preventing it from performing its function, which results in DNA damage and ultimately induces apoptosis in malignant cells .

Biological Activities

Antineoplastic Properties

Ethyliminum has been shown to possess significant antitumor activity. Research indicates that it effectively inhibits the growth of various tumor cell lines. For instance, studies have demonstrated that at concentrations as low as 25 µM, ethyliminum increases the frequency of binucleated cells—an indicator of cytokinesis failure—suggesting potent cytotoxic effects .

Dermatological Applications

In addition to its anticancer properties, ethyliminum has been utilized in treating skin conditions such as psoriasis. A study involving 106 cases reported positive outcomes with ethyliminum treatment, highlighting its potential as a therapeutic agent in dermatology .

Comparative Data

The following table summarizes key findings regarding the biological activity of ethyliminum compared to other bisdioxopiperazines:

| Compound | Primary Activity | Concentration (µM) | Observed Effects |

|---|---|---|---|

| Ethyliminum | Antitumor | 25 | Increased binucleated cells |

| Bimolane | Antitumor | 25 | Similar cytotoxic effects |

| Dexrazoxane | Cardioprotective | Varies | Reduced cardiotoxicity in chemotherapy |

Case Studies

Several case studies have provided insights into the clinical applications of ethyliminum:

- Psoriasis Treatment : A clinical evaluation involving 106 patients treated with ethyliminum showed significant improvement in psoriasis symptoms, suggesting its effectiveness in dermatological applications .

- Cancer Therapy : In a comparative study between ethyliminum and bimolane, both compounds exhibited similar cytotoxic profiles against cancer cell lines. However, ethyliminum was noted for its lower associated risk of therapy-related leukemia compared to bimolane .

Research Findings

Recent studies have focused on the cytotoxic and genotoxic effects of ethyliminum. Notably:

- Cytotoxicity Assays : Ethyliminum demonstrated significant dose-dependent increases in chromosomal abnormalities when tested on various cancer cell lines.

- Flow Cytometry Analysis : This technique revealed that treatment with ethyliminum resulted in notable increases in hypodiploidy and other chromosomal alterations, further confirming its genotoxic potential .

Propiedades

IUPAC Name |

4-[2-(3,5-dioxopiperazin-1-yl)ethyl]piperazine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O4/c15-7-3-13(4-8(16)11-7)1-2-14-5-9(17)12-10(18)6-14/h1-6H2,(H,11,15,16)(H,12,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLIGNUYGOFIKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)CN1CCN2CC(=O)NC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164579 | |

| Record name | 1,2-Bis(3,5-dioxopiperazin-1-yl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1506-47-4 | |

| Record name | 4,4′-(1,2-Ethanediyl)bis[2,6-piperazinedione] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1506-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Bis(3,5-dioxopiperazin-1-yl)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001506474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1506-47-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Bis(3,5-dioxopiperazin-1-yl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-BIS(3,5-DIOXOPIPERAZIN-1-YL)ETHANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-BIS(3,5-DIOXOPIPERAZIN-1-YL)ETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QML51S42CD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: ICRF-154 is a catalytic inhibitor of DNA topoisomerase II (topo II). [, , , ] Unlike topo II poisons, it does not stabilize the cleavage complex but instead inhibits the enzyme's activity at a different stage in the catalytic cycle. [, , ] This inhibition disrupts DNA topology, ultimately leading to cell cycle arrest, often in the G2/M phase, and potentially triggering apoptosis. [, , ] ICRF-154 has been shown to induce differentiation in some leukemia cell lines. []

A:

- Spectroscopic Data: Detailed spectroscopic data can be found in research publications focused on its characterization. [, ]

ANone: Specific information regarding material compatibility and stability of ICRF-154 under various conditions is limited in the provided research. Further investigation into its chemical properties and degradation pathways would be necessary.

A: ICRF-154 itself is not a catalyst but a catalytic inhibitor. It targets the enzyme topoisomerase II, inhibiting its catalytic activity essential for DNA replication and cell division. [, , ] This property makes ICRF-154 and its derivatives valuable tools in cancer research and potential therapeutics. [, , , , , , , ]

A: Yes, computational studies have been used to investigate the interaction of bisdioxopiperazines, including ICRF-154, with topoisomerase II. [] These studies have shed light on the structural basis for their inhibitory activity and have guided the development of more potent analogs.

A: The linker region connecting the two dioxopiperazine rings in bisdioxopiperazines plays a significant role in their interaction with topoisomerase II. [] Studies with ICRF-154 analogs have shown that subtle modifications in this region can affect the potency and selectivity of these compounds. [, , ]

A: Research indicates that N1-acyloxymethyl derivatives of ICRF-154 are prodrugs, likely hydrolyzed in vivo to release the active ICRF-154. [] This suggests that formulation strategies for ICRF-154 could involve creating prodrugs with improved stability, solubility, or bioavailability.

ANone: Specific SHE regulations surrounding ICRF-154 would depend on the region and specific use case (research, development, etc.). General laboratory safety practices and handling guidelines for hazardous substances should always be followed.

A: ICRF-154 exhibits a relatively short half-life in mice. [] The primary route of excretion is through the intestines. [] It shows a high plasma protein binding rate. [] These characteristics influence its absorption, distribution, metabolism, and excretion (ADME) profile.

A: ICRF-154 displays potent cytotoxicity against various tumor cell lines in vitro. [, , , , , , ] In vivo, it demonstrates antitumor activity in mouse models. [, , , , , ] Further research, including clinical trials, is necessary to fully understand its therapeutic potential in humans. [, ]

A: Specific resistance mechanisms to ICRF-154 have been explored by introducing mutations in the topoisomerase II enzyme. [] The L169I mutation, in particular, confers resistance to ICRF-154. [] The potential for cross-resistance with other topoisomerase II inhibitors warrants further investigation.

A: While ICRF-154 demonstrates antitumor activity, it's important to acknowledge its potential for toxicity. [, ] Like many cancer therapies, it can cause myelosuppression and gastrointestinal side effects. [] Preclinical studies highlight the importance of carefully evaluating its safety profile. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.